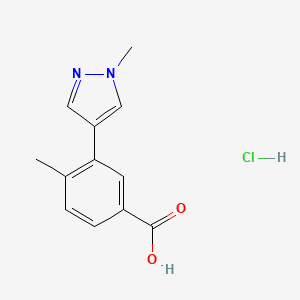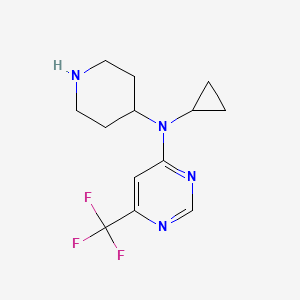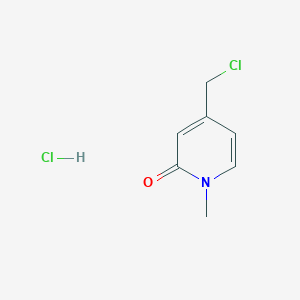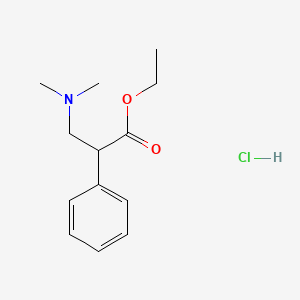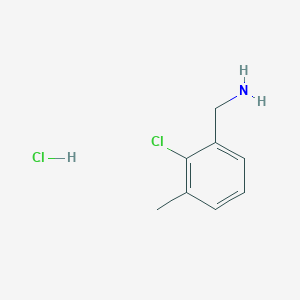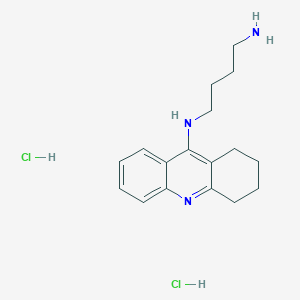
N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride
描述
“N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 2108381-92-4 . It has a linear formula of C17H25Cl2N3 and a molecular weight of 342.3 g/mol.
Molecular Structure Analysis
The InChI code for this compound is1S/C17H23N3.2ClH/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17;;/h1,3,7,9H,2,4-6,8,10-12,18H2,(H,19,20);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
作用机制
Target of Action
The primary targets of N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride are acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β ) . These enzymes play crucial roles in the progression of Alzheimer’s disease .
Mode of Action
This compound interacts with its targets by inhibiting their activities . The compound can occupy both the catalytic anionic site and the peripheral anionic site of AChE . This dual inhibition of AChE and GSK-3 β is a key aspect of its mode of action .
Biochemical Pathways
The inhibition of AChE and GSK-3 β by this compound affects multiple signaling pathways associated with Alzheimer’s disease . .
Result of Action
It is known that the compound exhibits a lack of toxicity to sh-sy5y neuroblastoma cells at concentrations of up to 25 μm .
实验室实验的优点和局限性
THA-DCH has a number of advantages and limitations for laboratory experiments. One advantage is that it is easily synthesized from readily available starting materials, making it a convenient and cost-effective compound for use in research. Additionally, it is water-soluble, making it easy to work with in aqueous solutions. However, it is also a relatively unstable compound, and can be easily degraded by light and heat.
未来方向
The potential applications of THA-DCH are still being explored, and there are a number of future directions that could be pursued. One potential direction is to further investigate the mechanism of action of the compound, as well as its effects on biological systems. Additionally, further research could be conducted to explore the potential use of THA-DCH in drug design and development. Additionally, further research could be conducted to explore the potential use of THA-DCH in biotechnology and medical applications.
科学研究应用
THA-DCH has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of organic compounds, as well as for investigating the mechanism of action of drugs and other organic compounds. It has also been used in studies of the interactions between proteins and other biological molecules, as well as in studies of the effects of drugs on biological systems.
安全和危害
生化分析
Biochemical Properties
N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission . Additionally, this compound has been shown to interact with glycogen synthase kinase 3 beta, an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound enhances cholinergic transmission by inhibiting acetylcholinesterase, leading to improved cognitive function . It also influences cell signaling pathways, particularly those involving glycogen synthase kinase 3 beta, which plays a role in regulating gene expression and cellular metabolism . Furthermore, this compound has been observed to have neuroprotective effects, reducing oxidative stress and preventing cell death in neuronal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . This binding interaction is facilitated by the compound’s acridine moiety, which intercalates into the enzyme’s active site. Additionally, this compound inhibits glycogen synthase kinase 3 beta by binding to its active site, thereby modulating various cellular processes . This dual inhibition mechanism contributes to the compound’s therapeutic potential in neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and glycogen synthase kinase 3 beta, leading to sustained improvements in cognitive function and cellular health . Prolonged exposure to high concentrations of the compound may result in cellular toxicity, highlighting the importance of dosage optimization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to improve cognitive function and reduce neurodegenerative symptoms in animal models of Alzheimer’s disease . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of determining the optimal therapeutic dose to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some of the parent compound’s biological activity, contributing to its overall therapeutic effects. Additionally, the compound’s interaction with glycogen synthase kinase 3 beta influences metabolic flux and metabolite levels, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on neuronal cells . It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. Once inside the cells, the compound accumulates in specific compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the cytoplasm and nucleus of neuronal cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. Within these compartments, the compound interacts with various biomolecules, including enzymes and DNA, to exert its therapeutic effects .
属性
IUPAC Name |
N'-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3.2ClH/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17;;/h1,3,7,9H,2,4-6,8,10-12,18H2,(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUPOKKSIRGVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



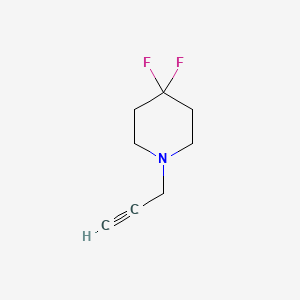
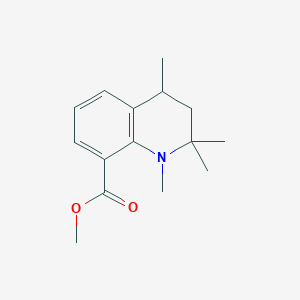
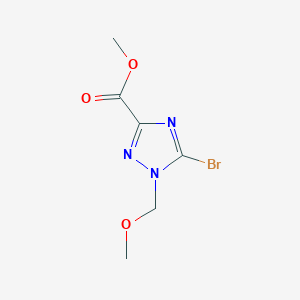

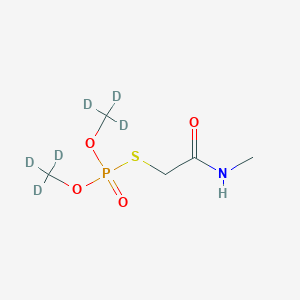
![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1435935.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B1435936.png)
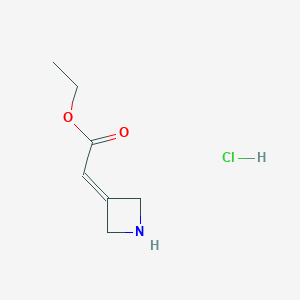
![2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid](/img/structure/B1435938.png)
